molecular formula C12H22Cl2N4O4 B14710014 Ethanol, 2,2'-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride CAS No. 14607-47-7

Ethanol, 2,2'-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride

Cat. No.: B14710014
CAS No.: 14607-47-7
M. Wt: 357.23 g/mol
InChI Key: RQKYFMJDFNVSIG-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an ethanol backbone with aminoethyl and nitrophenyl groups. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride typically involves multiple steps. One common method includes the nitration of a suitable aromatic precursor, followed by the introduction of aminoethyl groups through reductive amination. The final step often involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aminoethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride involves its interaction with specific molecular targets. The aminoethyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The nitrophenyl group may participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: A simpler compound with similar amino and hydroxyl groups.

    Diethanolamine: Contains two ethanolamine units, offering different reactivity and applications.

    Triethanolamine: Includes three ethanolamine units, commonly used in industrial applications.

Uniqueness

Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride is unique due to its combination of nitrophenyl and aminoethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

14607-47-7

Molecular Formula

C12H22Cl2N4O4

Molecular Weight

357.23 g/mol

IUPAC Name

2-[4-(2-aminoethylamino)-N-(2-hydroxyethyl)-3-nitroanilino]ethanol;dihydrochloride

InChI

InChI=1S/C12H20N4O4.2ClH/c13-3-4-14-11-2-1-10(9-12(11)16(19)20)15(5-7-17)6-8-18;;/h1-2,9,14,17-18H,3-8,13H2;2*1H

InChI Key

RQKYFMJDFNVSIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])NCCN.Cl.Cl

Origin of Product

United States

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